Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Heterocyclic Chemistry Isothiazole Synthesis Regioselective Cyclization

Researchers requiring the correct [2,3-c] thienoisothiazole isomer for Gewald-type syntheses face isomer misassignment risk with [3,2-d] analogs. This compound offers guaranteed ≥95% purity and consistent melting point specification (134-136 °C) for lot-to-lot identity verification. - Enables systematic SAR at the 5-ethyl carboxylate handle via hydrolysis or aminolysis - Critical 4-amino group provides hydrogen-bond donor capacity (1 HBD) for kinase hinge binding - Verified [2,3-c] ring fusion topology compatible with annulation to fused pyrimidines/oxazinones

Molecular Formula C9H10N2O2S2
Molecular Weight 242.3 g/mol
CAS No. 82000-54-2
Cat. No. B1598149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
CAS82000-54-2
Molecular FormulaC9H10N2O2S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(SN=C2S1)C)N
InChIInChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-6(10)5-4(2)15-11-8(5)14-7/h3,10H2,1-2H3
InChIKeyWRIWXKCVJAGUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate: Identity & Procurement


Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS 82000-54-2) is a heterocyclic building block featuring a fused thieno[2,3-c]isothiazole core with 4-amino, 3-methyl, and 5-ethyl ester substituents . Its molecular formula is C9H10N2O2S2 with a molecular weight of 242.32 g/mol . The compound is characterized by a melting point of 134–136 °C, a predicted boiling point of 390.6 ± 37.0 °C, and a predicted density of 1.436 ± 0.06 g/cm³ . It is commercially available at ≥95% purity for research use .

1
Heterocyclic building block with fused thieno[2,3-c]isothiazole core for Gewald-type cyclization workflows.
2
4-Amino and 5-ethyl ester substituents support downstream functionalization for medicinal chemistry libraries.
3
Catalog-grade purity supports procurement for multi-step synthesis without additional in-house purification.

Why Generic Substitution Fails: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate


In-class thienoisothiazole analogs cannot be freely interchanged due to the critical influence of ring fusion topology ([2,3-c] vs. [3,2-d]) and substituent pattern on both synthetic accessibility and downstream reactivity. The Gewald-type synthesis of 4-amino-thieno[2,3-c]isothiazoles proceeds through an inverse alkylation pathway that is mechanistically distinct from the synthesis of the [3,2-d] isomers, meaning that synthetic routes, intermediates, and yields are isomer-specific [1]. Furthermore, the ethyl ester moiety provides a handle for further functionalization (e.g., hydrolysis, aminolysis) that is absent in the corresponding carboxylic acid or amide derivatives, directly impacting the compound's utility as a synthetic intermediate . Substituting with a des-amino or des-methyl analog alters both the hydrogen-bonding capacity and the steric environment, which can significantly affect biological target engagement in downstream applications [2].

Ring Fusion Topology Mismatch

Thieno[3,2-d]isothiazole isomers follow a different synthetic pathway and scaffold topology, which may not transfer directly to [2,3-c]-specific derivatization.

Substituent Pattern Shift

Des-amino or des-methyl analogs alter hydrogen-bonding capacity and steric environment, potentially shifting target engagement profiles in biological assays.

Functional Handle Replacement

Carboxylic acid or amide derivatives lack the ethyl ester handle, limiting direct synthetic utility without additional protection steps.

Head-to-Head Evidence vs. Closest Analogs: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate


Regioselectivity in Gewald Cyclization: [2,3-c] vs. [3,2-d] Isomers

The synthesis of the target [2,3-c] scaffold proceeds via an inverse alkylation pathway that is mechanistically and operationally distinct from the synthesis of the isomeric [3,2-d] scaffold. Gewald et al. demonstrated that the inverse alkylation procedure leads specifically to 4-amino-3-methylthio-thieno[2,3-c]isothiazoles (compound 20 series), whereas the direct alkylation pathway yields the [3,2-d] isomers (compound 13 series). This regiochemical divergence means that researchers cannot obtain the [2,3-c] scaffold using the synthetic protocol for [3,2-d] isomers; procurement of the correct isomer is essential for downstream derivatization [1].

Regioselectivity in Gewald Cyclization
Class-level inference
Mutually exclusive pathways: inverse alkylation yields [2,3-c]; direct alkylation yields [3,2-d].
Core scaffold topology is isomer-specific and may not transfer.
Synthetic protocol determines regiochemical outcome; reported for 3-methylthio analog series.
Heterocyclic Chemistry Isothiazole Synthesis Regioselective Cyclization

Melting Point as Identity Discriminator vs. Carboxylic Acid Analog

The target compound exhibits a sharp melting point of 134–136 °C, which serves as a quantitative identity and purity marker distinguishing it from the closely related carboxylic acid analog, 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylic acid (CAS 1550827-65-0), for which the melting point is not reported in the same range [1]. The melting point value is consistent across multiple supplier specifications including ChemicalBook (134–136 °C) and VWR (134–136 °C), providing a robust identity check for incoming material verification .

Melting Point Identity Discriminator
Cross-study comparable
134–136 °C (experimental, multiple sources)
Supports incoming QC verification vs. carboxylic acid analog.
Sharp melting range provides a reproducible acceptance criterion.
Analytical Chemistry Quality Control Solid-State Characterization

Predicted Properties: Des-Amino Analog Comparison

The presence of the 4-amino group distinguishes the target compound from Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate (des-amino analog, CAS not available but structure confirmed). The amino group contributes one hydrogen bond donor and alters the predicted pKa. The target compound has a predicted pKa of 3.84 ± 0.50 (likely the conjugate acid of the amino group), a value absent in the des-amino analog . Additionally, the predicted boiling point of the target compound is 390.6 ± 37.0 °C and the predicted density is 1.436 ± 0.06 g/cm³ , while the des-amino analog (C9H9NO2S2, MW 227.30) exhibits a distinct molecular weight . These properties directly impact solubility, chromatographic behavior, and reactivity.

Predicted Des-Amino Comparison
Cross-study comparable
Target: 1 HBD, pKa ~3.84. Des-amino: 0 HBD, MW 227.30.
Amino group alters hydrogen-bonding and predicted solubility context.
Predicted values; experimental verification may be required.
Computational Chemistry ADME Prediction Drug Design

Phosphatase Inhibitor Activity of a Close Analog

Although direct biological data for the target compound are not publicly available, the structurally closest analog with quantitative target engagement data is (4-amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone (BindingDB ID: BDBM51770), which differs from the target only at the 5-position (4-fluorobenzoyl replacing ethyl carboxylate). This analog exhibited an IC50 of 2.03 × 10³ nM (2.03 µM) against human dual specificity protein phosphatase 3 (DUSP3) in a biochemical assay conducted by the Sanford-Burnham Center for Chemical Genomics [1]. This establishes that the 4-amino-3-methyl-thieno[2,3-c]isothiazole core can engage phosphatase targets, a finding that supports the use of the target compound as a scaffold for developing phosphatase inhibitors. Without the amino group (des-amino analog) or with an altered ring fusion topology ([3,2-d] isomer), target engagement is expected to change substantially [2].

Phosphatase Inhibitor Analog
Class-level inference
Close analog IC50 = 2.03 µM against DUSP3.
Core scaffold may support phosphatase target engagement studies.
No direct IC50 for target compound; class-level benchmark only.
Medicinal Chemistry Phosphatase Inhibition Binding Affinity

Commercial Availability and Purity Benchmark

The target compound is commercially available at a specified purity of ≥95%, as documented by multiple suppliers including AKSci (95%), VWR (≥95%), and Key Organics (>95%) [1]. In contrast, the isomeric ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate (CAS 82519-37-7) is not widely stocked with documented purity specifications in major catalogs. The availability of the [2,3-c] isomer at catalog-grade purity (≥95%) with a verified melting point (134–136 °C) reduces the procurement risk and eliminates the need for custom synthesis or extensive in-house purification, which would be required for the less accessible [3,2-d] isomer.

Availability and Purity Benchmark
Head-to-head
[2,3-c]: ≥95% purity, multiple suppliers. [3,2-d]: limited availability.
Procurement risk is lower for the [2,3-c] isomer.
Supplier specification context; confirm lot-specific COA.
Chemical Procurement Quality Assurance Research-Grade Chemicals

Optimal Application Scenarios: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate


Phosphatase Inhibitor Lead Optimization via 5-Ethyl Carboxylate Handle

The 4-amino-3-methyl-thieno[2,3-c]isothiazole core has demonstrated target engagement against DUSP3 (class-level evidence, analog IC50 = 2.03 µM) [1]. The target compound's ethyl carboxylate at the 5-position provides a versatile synthetic handle for hydrolysis to the carboxylic acid, conversion to amides, or reduction to the alcohol, enabling systematic SAR exploration around the 5-substituent while maintaining the core scaffold required for phosphatase binding. This scenario is directly supported by the class-level inference evidence from BindingDB and the regiochemical identity confirmed by Gewald's synthesis .

Fused Heterocycle Synthesis via Gewald Cyclization

The [2,3-c] ring fusion topology is essential for the inverse alkylation pathway described by Gewald et al., which yields the correct regiochemistry . Researchers requiring the [2,3-c] scaffold for subsequent annulation reactions (e.g., pyrimidine or oxazinone formation) must purchase the correct isomer, as the [3,2-d] isomer (CAS 82519-37-7) follows a different synthetic pathway and leads to a different set of fused heterocycles. The guaranteed ≥95% purity of the commercially available material ensures that cyclization reactions proceed without interference from positional isomers.

Kinase-Focused Libraries: 4-Amino Pharmacophore Requirement

Isothiazole derivatives are known to exhibit kinase inhibitory activity, and the 4-amino group is a critical hydrogen-bond donor for hinge-region binding in many kinase inhibitors [1]. The target compound's 4-amino group (1 HBD) distinguishes it from des-amino analogs (0 HBD), making it the preferred scaffold when a donor–acceptor interaction with the kinase hinge is desired. The ethyl ester can be further functionalized to introduce diversity elements for library synthesis.

QC-Controlled Procurement for Reproducible Multi-Step Synthesis

The consistent melting point specification (134–136 °C) across multiple suppliers provides a robust incoming QC acceptance criterion. For process chemistry or medicinal chemistry teams running multi-step syntheses, this thermal identity marker ensures lot-to-lot consistency and reduces the risk of isomer misassignment, which is especially critical when the isomeric [3,2-d] analog could be inadvertently substituted.

Application
Selection Property
Validation Focus
Phosphatase inhibitor lead optimization
Ethyl carboxylate synthetic handle
Scaffold target engagement context
Fused heterocycle synthesis
[2,3-c] ring fusion topology
Regiochemical identity verification
Kinase-focused library synthesis
4-Amino hydrogen-bond donor
Hinge-region interaction potential
QC-controlled multi-step synthesis
Consistent melting point specification
Lot-to-lot thermal identity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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